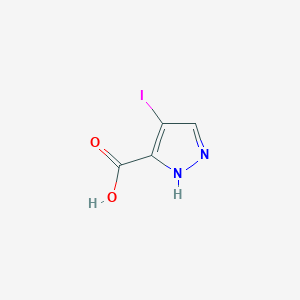

4-iodo-1H-pyrazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFNKBDXYFKEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360965 | |

| Record name | 4-iodo-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6647-93-4 | |

| Record name | 4-Iodo-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6647-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-iodo-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-iodo-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-iodo-1H-pyrazole-5-carboxylic acid (CAS Number: 6647-93-4). Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics, enabling researchers to ascertain these properties in a laboratory setting.

Core Physical Properties

| Property | Value | Source |

| CAS Number | 6647-93-4 | [1][2][3] |

| Molecular Formula | C₄H₃IN₂O₂ | [1][2][3] |

| Molecular Weight | 237.98 g/mol | [2][3] |

| Appearance | White to off-white solid (presumed) | General observation for similar compounds |

| Purity | ≥ 95% (commercially available) | [2] |

Experimental Protocols for Physical Property Determination

The following sections outline standard methodologies for determining the key physical properties of 4-iodo-1H-pyrazole-5-carboxylic acid.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small, finely powdered sample of 4-iodo-1H-pyrazole-5-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated digital melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (clear point) are recorded as the melting range. For a pure compound, this range is typically narrow.[4]

Solubility Assessment

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of standard laboratory solvents of varying polarities should be used (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO)).

-

Equilibrium Saturation: An excess amount of 4-iodo-1H-pyrazole-5-carboxylic acid is added to a known volume of each solvent in a sealed vial.

-

Agitation: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

Sample Analysis: After reaching equilibrium, the solutions are filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For 4-iodo-1H-pyrazole-5-carboxylic acid, the pKa of the carboxylic acid group and the pyrazole ring protons are of interest.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of 4-iodo-1H-pyrazole-5-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic protons have been neutralized. For a molecule with multiple acidic protons, multiple inflection points and corresponding pKa values may be observed.

Experimental Workflows and Diagrams

Synthesis and Purification Workflow

The synthesis of 4-iodo-1H-pyrazole-5-carboxylic acid typically involves the iodination of a pyrazole precursor followed by functional group manipulations. The following diagram illustrates a general workflow for its synthesis and purification.

Caption: General workflow for the synthesis and purification of 4-iodo-1H-pyrazole-5-carboxylic acid.

Logical Relationship of Physical Properties

The physical properties of a compound are interconnected and influence its behavior in various applications.

Caption: Interrelationship between the molecular structure, physical properties, and applications.

References

- 1. 4-Iodo-1H-pyrazole-5-carboxylic acid | CAS 6647-93-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Synthonix, Inc > 6647-93-4 | 4-Iodo-1H-pyrazole-5-carboxylic acid [synthonix.com]

- 3. 4-Iodo-1H-pyrazole-5-carboxylic acid - CAS:6647-93-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajrconline.org [ajrconline.org]

An In-depth Technical Guide to the Chemical Structure Elucidation of 4-iodo-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic characterization of 4-iodo-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from its parent compound, 4-iodopyrazole, and related derivatives to provide a thorough understanding of its structural elucidation.

Chemical Identity and Properties

4-iodo-1H-pyrazole-5-carboxylic acid is a halogenated heterocyclic compound. The presence of the pyrazole core, a common motif in pharmaceuticals, and the versatile iodine substituent make it a valuable building block in medicinal chemistry and drug development.

Table 1: Chemical Identifiers and Properties of 4-iodo-1H-pyrazole-5-carboxylic acid

| Property | Value | Source |

| IUPAC Name | 4-iodo-1H-pyrazole-5-carboxylic acid | - |

| CAS Number | 6647-93-4 | [1] |

| Molecular Formula | C₄H₃IN₂O₂ | [1] |

| Molecular Weight | 237.98 g/mol | [2] |

| SMILES String | O=C(C1=C(I)C=NN1)O | [1] |

Synthesis of 4-iodo-1H-pyrazole-5-carboxylic acid

A plausible synthetic route to 4-iodo-1H-pyrazole-5-carboxylic acid involves a two-step process: the synthesis of the pyrazole-5-carboxylic acid core followed by iodination at the C4 position. The following is a detailed experimental protocol based on established methods for the synthesis of related compounds.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1H-pyrazole-5-carboxylic acid

This step can be achieved through various methods, including the condensation of a β-ketoester with hydrazine. A general procedure is outlined below.

-

Materials: Diethyl oxalate, a suitable ketone (e.g., acetone), sodium ethoxide, hydrazine hydrate, ethanol, hydrochloric acid.

-

Procedure:

-

To a solution of sodium ethoxide in ethanol, slowly add a mixture of diethyl oxalate and the ketone at a controlled temperature.

-

Stir the reaction mixture at room temperature for several hours until the condensation is complete (monitored by TLC).

-

Add hydrazine hydrate to the reaction mixture and reflux for several hours.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude 1H-pyrazole-5-carboxylic acid.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain the pure product.

-

Step 2: Iodination of 1H-pyrazole-5-carboxylic acid

The iodination of the pyrazole ring at the C4 position can be accomplished using an electrophilic iodinating agent.

-

Materials: 1H-pyrazole-5-carboxylic acid, N-Iodosuccinimide (NIS), acetonitrile, saturated aqueous sodium thiosulfate solution.

-

Procedure:

-

Dissolve 1H-pyrazole-5-carboxylic acid in acetonitrile in a round-bottom flask.

-

Add N-Iodosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 4-iodo-1H-pyrazole-5-carboxylic acid.

-

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-iodopyrazole is simple due to the molecule's symmetry. For 4-iodo-1H-pyrazole-5-carboxylic acid, one would expect to see a singlet for the C3-H proton and a broad singlet for the carboxylic acid proton, in addition to the N-H proton signal.

Table 2: Representative ¹H NMR Data (from 4-iodopyrazole)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| 7.63 | Singlet | H-3, H-5 | CDCl₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework. For 4-iodo-1H-pyrazole-5-carboxylic acid, one would expect signals for the three pyrazole carbons and the carboxylic acid carbon. The carbon attached to the iodine (C4) would show a characteristic upfield shift compared to the other pyrazole carbons.

Table 3: Representative ¹³C NMR Data (from 4-iodopyrazole)

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 139.1 | C-3, C-5 | DMSO-d₆ |

| 59.5 | C-4 | DMSO-d₆ |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of 4-iodo-1H-pyrazole-5-carboxylic acid. The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 238, corresponding to the molecular weight of the compound.

Experimental Protocols: Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

-

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

-

Reactivity and Potential Applications

The 4-iodo-pyrazole moiety is a versatile functional group in organic synthesis, primarily due to its reactivity in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to a metal catalyst.

This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position of the pyrazole ring. Common cross-coupling reactions involving 4-iodopyrazoles include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The carboxylic acid group at the C5 position provides an additional handle for chemical modification, such as esterification or amidation, further expanding the synthetic utility of 4-iodo-1H-pyrazole-5-carboxylic acid as a building block for the synthesis of complex, biologically active molecules.

Conclusion

While direct and comprehensive experimental data for 4-iodo-1H-pyrazole-5-carboxylic acid remains scarce in publicly accessible literature, this guide provides a robust framework for its structural elucidation. By combining established synthetic methodologies and leveraging spectroscopic data from closely related compounds, researchers can confidently synthesize and characterize this valuable building block. Its inherent reactivity at both the C4-iodo and C5-carboxylic acid positions makes it a highly versatile intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries.

References

synthesis of 4-iodo-1H-pyrazole-5-carboxylic acid from starting materials

An In-depth Technical Guide on the Synthesis of 4-iodo-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-iodo-1H-pyrazole-5-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The methodologies detailed herein are based on established literature procedures, focusing on direct iodination of pyrazole precursors and the synthesis of the pyrazole ring followed by functionalization.

Core Synthetic Strategies

The synthesis of 4-iodo-1H-pyrazole-5-carboxylic acid can be broadly categorized into two main strategies:

-

Direct C-4 Iodination of Pyrazole-5-Carboxylic Acid or its Ester: This is a common and efficient approach when the corresponding pyrazole-5-carboxylic acid or its ester is readily available. The C-4 position of the pyrazole ring is susceptible to electrophilic substitution.

-

Synthesis of the Pyrazole Ring from Acyclic Precursors: This strategy involves constructing the pyrazole ring with the desired substitution pattern. This is often achieved through the condensation of a hydrazine with a β-dicarbonyl compound, followed by iodination and hydrolysis.

Strategy 1: Direct Iodination of 1H-Pyrazole-5-carboxylic Acid Precursors

This strategy focuses on the direct electrophilic iodination of the C-4 position of a pre-existing pyrazole-5-carboxylic acid or its ester. The general workflow is depicted below.

Experimental Protocols: Iodination

Several reagents can be employed for the regioselective iodination at the C-4 position of the pyrazole ring.

Method 1A: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This method is effective for a range of substituted pyrazoles, particularly those with electron-withdrawing groups.[1]

-

Materials:

-

1H-Pyrazole-5-carboxylic acid or its ester (1.0 mmol)

-

Iodine (I₂) (1.3 mmol, 330 mg)

-

Ceric Ammonium Nitrate (CAN) (1.1 mmol, 603 mg)

-

Acetonitrile (6 mL)

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the pyrazole starting material (1.0 mmol) in acetonitrile (6 mL).

-

Add ceric ammonium nitrate (1.1 mmol) and elemental iodine (1.3 mmol).

-

Reflux the reaction mixture overnight.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer with saturated aqueous sodium thiosulfate to quench excess iodine, followed by saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Method 1B: Green Iodination using Iodine and Hydrogen Peroxide

This protocol offers an environmentally benign approach using water as the solvent.[2]

-

Materials:

-

1H-Pyrazole-5-carboxylic acid or its ester (1.0 mmol)

-

Iodine (I₂) (0.5 mmol)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution) (0.6 mmol)

-

Water

-

-

Procedure:

-

Suspend the pyrazole starting material (1.0 mmol) in water.

-

Add iodine (0.5 mmol) to the suspension.

-

Add hydrogen peroxide (0.6 mmol) dropwise to the stirred mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

The product can be isolated by filtration or extraction, depending on its solubility.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Method 1C: Iodination using N-Iodosuccinimide (NIS)

This method is suitable for pyrazoles that may be sensitive to more oxidative conditions.[1]

-

Materials:

-

1H-Pyrazole-5-carboxylic acid or its ester (1.0 mmol)

-

N-Iodosuccinimide (NIS) (1.5 mmol, 338 mg)

-

Glacial acetic acid (1 mL)

-

Trifluoroacetic acid (TFA) (1 mL)

-

-

Procedure:

-

To a solution of the pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (1.5 mmol) in trifluoroacetic acid (1 mL).

-

Heat the resulting mixture overnight at 80 °C.

-

After cooling, the reaction mixture can be worked up by pouring it into water and extracting the product with a suitable organic solvent.

-

The organic layer is then washed, dried, and concentrated.

-

Purify the crude product by flash column chromatography on silica gel.

-

| Method | Iodinating Agent | Oxidant/Acid | Solvent | Temperature | Typical Yield | Ref. |

| 1A | I₂ | CAN | Acetonitrile | Reflux | Good | [1] |

| 1B | I₂ | H₂O₂ | Water | Room Temp. | Good to Excellent | [2] |

| 1C | NIS | TFA | Acetic Acid | 80 °C | Good | [1] |

Experimental Protocol: Ester Hydrolysis

If the starting material is an ester, a final hydrolysis step is required.

-

Materials:

-

Ethyl 4-iodo-1H-pyrazole-5-carboxylate (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1M HCl)

-

-

Procedure:

-

Dissolve the pyrazole ester in a mixture of THF and water (e.g., 3:1 ratio).[3]

-

Add NaOH or LiOH (2.0 eq) and stir the solution at room temperature or with gentle heating (40-50 °C).[3]

-

Monitor the reaction by TLC until the starting material is consumed.[3]

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl.[3]

-

A precipitate of the carboxylic acid should form. Stir for an additional 30 minutes in the ice bath.[3]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.[3]

-

Strategy 2: Synthesis of the Pyrazole Ring from Acyclic Precursors

This "bottom-up" approach involves the construction of the pyrazole ring itself, which is a cornerstone of heterocyclic chemistry. The Knorr pyrazole synthesis and its variations are commonly used.

Experimental Protocol: Pyrazole Ring Synthesis

This protocol describes the synthesis of a pyrazole-5-carboxylate ester, which can then be iodinated and hydrolyzed as described in Strategy 1.

-

Materials:

-

A suitable β-ketoester (e.g., diethyl 2-(ethoxymethylene)malonate) (1.0 eq)

-

Hydrazine derivative (e.g., hydrazine hydrate) (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask, dissolve the hydrazine derivative (1.0 eq) in ethanol.[3]

-

Add a catalytic amount of glacial acetic acid.[3]

-

Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[3]

-

Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC (typically 2-6 hours).[3]

-

Upon completion, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the ethyl 1H-pyrazole-5-carboxylate.

-

This intermediate is then carried forward to the iodination and hydrolysis steps as detailed in Strategy 1.

-

| Step | Starting Materials | Key Reagents | Product | Typical Yield | Ref. |

| Ring Synthesis | β-Ketoester, Hydrazine | Acetic Acid (cat.) | Pyrazole-5-carboxylate ester | Varies | [3] |

| Iodination | Pyrazole-5-carboxylate ester | I₂, CAN/H₂O₂ or NIS | 4-Iodo-pyrazole-5-carboxylate ester | Good | [1][2] |

| Hydrolysis | 4-Iodo-pyrazole-5-carboxylate ester | LiOH or NaOH | 4-Iodo-1H-pyrazole-5-carboxylic acid | High | [3] |

Conclusion

The synthesis of 4-iodo-1H-pyrazole-5-carboxylic acid is readily achievable through well-established synthetic routes. For researchers with access to pyrazole-5-carboxylic acid or its esters, direct C-4 iodination using reagents such as I₂/CAN, I₂/H₂O₂, or NIS offers a direct and efficient pathway. When these precursors are not available, a de novo synthesis of the pyrazole ring via cyclocondensation, followed by iodination and ester hydrolysis, provides a versatile alternative. The choice of methodology can be tailored based on the availability of starting materials, substrate sensitivity, and desired scale of the reaction. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable versatility and proven track record in a multitude of therapeutic areas have cemented its status as a "privileged scaffold" in drug discovery.[2] Since the first synthesis of pyrazole by Ludwig Knorr in 1883, its derivatives have been explored for a vast spectrum of pharmacological activities, leading to the development of numerous FDA-approved drugs.[3] Notable examples include the anti-inflammatory drug Celecoxib, the anticancer agent Ruxolitinib, and the erectile dysfunction treatment Sildenafil, underscoring the significant therapeutic impact of this heterocyclic core.[1][4][5]

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel pyrazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the latest synthetic methodologies, quantitative biological data, detailed experimental protocols, and the intricate signaling pathways modulated by these promising compounds.

Synthetic Methodologies: Crafting the Pyrazole Core

The construction of the pyrazole ring can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern, highly efficient multicomponent and metal-catalyzed processes. The choice of method often depends on the desired substitution pattern, scalability, and atom economy.

The Knorr Pyrazole Synthesis: A Classic Revisited

The Knorr synthesis is a foundational and widely employed method for the preparation of pyrazoles.[6][7] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[6][7] While robust, a key consideration when using unsymmetrical 1,3-dicarbonyl compounds is the potential for the formation of regioisomers.[7]

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[8][9][10] These reactions are highly atom-economical and often environmentally friendly.[8][9] Several MCRs have been developed for the synthesis of highly substituted pyrazole derivatives with high yields.[11][12]

Quantitative Data on Anticancer Activity

The anticancer potential of pyrazole derivatives is a major focus of current research.[13][14] These compounds have been shown to inhibit the growth of a wide range of cancer cell lines through various mechanisms of action, including the inhibition of protein kinases.[14][15] The following tables summarize the in vitro anticancer activity (IC50 values) of selected novel pyrazole derivatives against various human cancer cell lines.

| Compound ID | Synthetic Method | Yield (%) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Knorr Synthesis | 85 | MCF-7 (Breast) | 5.59 | [16][17] |

| A549 (Lung) | 8.23 | [16][17] | |||

| HCT-116 (Colon) | 5.60 | [16][17] | |||

| 2b | Multicomponent Reaction | 92 | K562 (Leukemia) | 0.021 | [16] |

| MCF-7 (Breast) | 1.7 | [16] | |||

| A549 (Lung) | 0.69 | [16] | |||

| 3c | Knorr Synthesis | 78 | HCT-116 (Colon) | 2.914 | [14] |

| HepG2 (Liver) | 3.695 | [14] | |||

| 4d | Multicomponent Reaction | 88 | MCF-7 (Breast) | 8.03 | [18] |

| HepG2 (Liver) | 13.14 | [18] | |||

| 5e | Multicomponent Reaction | 90 | K562 (Leukemia) | 0.26 | [16] |

| A549 (Lung) | 0.19 | [16] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative pyrazole derivatives via the Knorr synthesis and a multicomponent reaction.

Protocol 1: Knorr Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole

Materials:

-

Acetylacetone (1,3-dicarbonyl compound)

-

Phenylhydrazine (hydrazine derivative)

-

Ethanol (solvent)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol.

-

Add phenylhydrazine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 3,5-dimethyl-1-phenyl-1H-pyrazole.

-

Typical yields range from 80-90%.

Protocol 2: Multicomponent Synthesis of a Tetrasubstituted Pyrazole Derivative

Materials:

-

Aromatic Aldehyde (e.g., Benzaldehyde)

-

Malononitrile

-

Hydrazine Hydrate

-

Ethyl Acetoacetate

-

Ethanol (solvent)

-

Piperidine (catalyst)

Procedure:

-

To a stirred solution of the aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add hydrazine hydrate (1.0 eq) and ethyl acetoacetate (1.0 eq) to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature, which should result in the precipitation of the product.

-

Filter the solid product, wash with cold ethanol, and dry.

-

The product can be further purified by recrystallization from a suitable solvent.

-

This method often provides high yields (typically >85%) of the desired polysubstituted pyrazole.[8][9]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in the study of novel pyrazole derivatives, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. benchchem.com [benchchem.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. longdom.org [longdom.org]

- 9. preprints.org [preprints.org]

- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 11. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]

- 12. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]

- 13. ijcrt.org [ijcrt.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. mdpi.com [mdpi.com]

- 18. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-iodo-1H-pyrazole-5-carboxylic acid: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic characterization of 4-iodo-1H-pyrazole-5-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development. While direct experimental data for this specific molecule is not extensively published, this guide compiles expected spectroscopic data based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Chemical Structure and Properties

-

IUPAC Name: 4-iodo-1H-pyrazole-5-carboxylic acid

-

CAS Number: 6647-93-4[1]

-

Molecular Weight: 237.98 g/mol [1]

-

Structure:

Caption: Chemical structure of 4-iodo-1H-pyrazole-5-carboxylic acid.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-iodo-1H-pyrazole-5-carboxylic acid. These values are predicted based on known chemical shifts for pyrazole derivatives and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Singlet, Broad | 1H | COOH |

| ~8.0 | Singlet | 1H | C3-H |

| ~13.5 (exchangeable) | Singlet, Broad | 1H | N-H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O |

| ~145 | C5 |

| ~140 | C3 |

| ~65 | C4 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer)[3][4] |

| ~3100 | Medium | N-H stretch |

| ~1700-1725 | Strong, Sharp | C=O stretch (Carboxylic acid)[4][5] |

| ~1600 | Medium | C=N stretch |

| ~1400 | Medium | C-N stretch |

| 1210-1320 | Medium | C-O stretch[3][5] |

| 910-950 | Medium, Broad | O-H bend[3][5] |

| ~600 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 238 | High | [M]⁺ (Molecular Ion) |

| 221 | Moderate | [M-OH]⁺[6] |

| 193 | Moderate | [M-COOH]⁺[6] |

| 127 | High | I⁺ |

| 66 | Moderate | Pyrazole fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-iodo-1H-pyrazole-5-carboxylic acid in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Caption: General workflow for NMR spectroscopic analysis.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

3.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

-

Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. For EI, a solid probe can be used.

-

Data Acquisition (ESI):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Can be varied to induce fragmentation.

-

-

Data Acquisition (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 20-300.

-

Caption: General workflow for mass spectrometric analysis.

Synthesis Overview

The synthesis of 4-iodo-1H-pyrazole-5-carboxylic acid can be achieved through the iodination of a suitable pyrazole precursor. A general synthetic approach involves the direct iodination of the pyrazole ring.[7]

Caption: A generalized synthetic pathway for 4-iodo-1H-pyrazole-5-carboxylic acid.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of 4-iodo-1H-pyrazole-5-carboxylic acid. The presented data, based on analogous compounds and spectroscopic theory, offers a valuable resource for the identification and characterization of this compound in a research and development setting. Experimental verification of this data is recommended for definitive structural elucidation.

References

- 1. 4-Iodo-1H-pyrazole-5-carboxylic acid - CAS:6647-93-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. 4-Iodo-1H-pyrazole-5-carboxylic acid | CAS 6647-93-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 4-iodo-1H-pyrazole-5-carboxylic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 4-iodo-1H-pyrazole-5-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific compound, the following sections present predicted ¹H and ¹³C NMR data based on established principles of NMR spectroscopy and analysis of structurally related compounds. This document also outlines a comprehensive, generalized experimental protocol for the acquisition of such data and includes workflow diagrams for experimental procedure and data interpretation.

Predicted NMR Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-iodo-1H-pyrazole-5-carboxylic acid. These predictions are based on the analysis of chemical shifts in analogous pyrazole derivatives and standard chemical shift increments for the substituents. It is important to note that actual experimental values may vary.

Table 1: Predicted ¹H NMR Data for 4-iodo-1H-pyrazole-5-carboxylic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 - 14.5 | Broad Singlet | 1H | COOH |

| ~7.8 - 8.0 | Singlet | 1H | C3-H |

| ~13.0 (exchangeable) | Broad Singlet | 1H | N1-H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 4-iodo-1H-pyrazole-5-carboxylic acid

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~162 - 165 | C=O (Carboxylic Acid) |

| ~145 - 148 | C5 |

| ~140 - 143 | C3 |

| ~65 - 70 | C4-I |

Solvent: DMSO-d₆

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to 4-iodo-1H-pyrazole-5-carboxylic acid and similar small organic molecules.

1. Sample Preparation

-

Approximately 5-10 mg of the purified, dry sample of 4-iodo-1H-pyrazole-5-carboxylic acid is accurately weighed.

-

The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for carboxylic acids due to its ability to dissolve polar compounds and the downfield shift of the acidic proton, which avoids overlap with other signals.

-

The solution is transferred to a standard 5 mm NMR tube.

-

The sample is vortexed or sonicated to ensure complete dissolution and homogeneity.

2. NMR Spectrometer Setup and Calibration

-

The NMR data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

The temperature is stabilized, typically at 298 K (25 °C).

3. ¹H NMR Data Acquisition

-

A standard single-pulse experiment is used to acquire the ¹H NMR spectrum.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., -2 to 16 ppm).

-

A sufficient number of scans (typically 16 to 64) are averaged to obtain a good signal-to-noise ratio.

-

The residual solvent peak is used as an internal reference for chemical shift calibration (e.g., DMSO-d₆ at 2.50 ppm).

4. ¹³C NMR Data Acquisition

-

A proton-decoupled ¹³C NMR spectrum is acquired to provide single-line resonances for each unique carbon atom.

-

The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

A larger number of scans (typically 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

The solvent carbon signals are used for chemical shift referencing (e.g., DMSO-d₆ at 39.52 ppm).

Mandatory Visualizations

The following diagrams illustrate the general workflows for NMR analysis.

Preliminary Biological Activity Screening of Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them a subject of intense research in the pursuit of novel therapeutic agents. This technical guide provides an in-depth overview of the preliminary biological activity screening of pyrazole compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The document outlines detailed experimental protocols for key assays, presents quantitative data in a structured format, and visualizes critical signaling pathways and experimental workflows to aid in research and development.

Anticancer Activity Screening

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][2]

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of various pyrazole derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-Chalcone Derivative 6b | HNO-97 | 10 | [3] |

| Pyrazole-Chalcone Derivative 6d | HNO-97 | 10.56 | [3] |

| Pyrazole Schiff bases (azo-containing) | MGC-803 | Induces G2/M arrest | [4] |

| Pyrazole-containing imide 161a | A-549 | 4.91 | [4] |

| Pyrazole-containing imide 161b | A-549 | 3.22 | [4] |

| Pyrazole-indole hybrid 7a | HepG2 | 6.1 ± 1.9 | [5] |

| Pyrazole-indole hybrid 7b | HepG2 | 7.9 ± 1.9 | [5] |

| Thiazolidinone-grafted indolo-pyrazole 6c | SK-MEL-28 | 3.46 ± 0.24 | |

| Pyrazole Derivative L2 | CFPAC-1 | 61.7 ± 4.9 | [6] |

| Pyrazole Derivative L3 | MCF-7 | 81.48 ± 0.89 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Objective: To determine the cytotoxic effects of pyrazole compounds on cancer cell lines and calculate their IC50 values.

Materials:

-

Cancer cell lines (e.g., A549, HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or other suitable solvent

-

96-well microplates

-

Test pyrazole compounds

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole compounds in the culture medium.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

-

Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[7]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualization of Signaling Pathways and Workflows

Workflow for Preliminary Cytotoxicity Screening using the MTT Assay.

Inhibition of the EGFR signaling cascade by pyrazole compounds.

Inhibition of the VEGFR signaling pathway by pyrazole compounds.

Inhibition of CDK2-mediated cell cycle progression by pyrazole compounds.

Anti-inflammatory Activity Screening

Many pyrazole derivatives exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core.[7]

Quantitative Anti-inflammatory Data

| Compound/Derivative | Assay | Activity | Reference |

| 1,3,4-trisubstituted pyrazole 5a | Carrageenan-induced paw edema | ≥84.2% inhibition | [2] |

| 1,5-diaryl pyrazole-3-carboxamide 151b | Carrageenan-induced paw edema | 71% edema inhibition | [4] |

| Pyrazole-hydrazone 4a | In vitro COX-2 inhibition | IC50 = 0.67 µM | [11] |

| Pyrazole-hydrazone 4b | In vitro COX-2 inhibition | IC50 = 0.58 µM | [11] |

| Pyrazole-hydrazone 4a | In vitro 5-LOX inhibition | IC50 = 1.92 µM | [11] |

| Pyrazole-pyridazine hybrid 5f | In vitro COX-2 inhibition | IC50 = 1.50 µM | [12] |

| Pyrazole-pyridazine hybrid 6f | In vitro COX-2 inhibition | IC50 = 1.15 µM | [12] |

| Pyrazole analogue 5u | In vitro COX-2 inhibition | SI = 74.92 | [13] |

| Pyrazole analogue 5s | In vitro COX-2 inhibition | SI = 72.95 | [13] |

*SI = Selectivity Index (IC50 COX-1 / IC50 COX-2)

Experimental Protocols

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.[14]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe (fluorogenic substrate)

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Test pyrazole compounds dissolved in DMSO

-

Known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well opaque microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

-

Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Reaction Setup:

-

To each well, add COX Assay Buffer, diluted COX Cofactor, and COX Probe.

-

Add the diluted test compounds to the respective wells. Include DMSO-only controls for total enzyme activity and wells with known inhibitors as positive controls.

-

Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[14][15]

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.[14]

-

Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30 minutes.[16]

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Objective: To evaluate the in vivo anti-inflammatory activity of pyrazole compounds.

Materials:

-

Albino rats (Wistar or Sprague-Dawley)

-

1% Carrageenan solution in saline

-

Test pyrazole compounds

-

Reference drug (e.g., Indomethacin, Diclofenac sodium)

-

Plethysmometer or calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups (e.g., control, standard, and test compound groups).

-

Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[17][18] The control group receives the vehicle.

-

Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4][17]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10][17]

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Antimicrobial Activity Screening

The pyrazole scaffold is present in various compounds exhibiting activity against a range of microbial pathogens, including bacteria and fungi.[19]

Quantitative Antimicrobial Data

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |

| Pyrazole derivative 3 | Escherichia coli | MIC: 0.25 µg/mL | [20] |

| Pyrazole derivative 4 | Streptococcus epidermidis | MIC: 0.25 µg/mL | [20] |

| Pyrazole derivative 2 | Aspergillus niger | MIC: 1 µg/mL | [20] |

| Ferrocenyl-substituted pyrazole | Various pathogens | Active in the range of 85–95 μg/ml | [21] |

| Pyrazole-chalcone 6d | Escherichia coli | MIC: 7.8 µg/mL | [3] |

| Pyrazole-chalcone 6d | MRSA | MIC: 15.7 µg/mL | [3] |

| Chloro derivative of pyrazole | S. aureus, C. albicans | Zone of inhibition > 10 mm | [22] |

Experimental Protocol: Agar Disk Diffusion Method (Kirby-Bauer Test)

Objective: To qualitatively assess the antimicrobial activity of pyrazole compounds.[19]

Materials:

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Agar (MHA) for bacteria, Potato Dextrose Agar (PDA) for fungi

-

Sterile saline or broth

-

Sterile cotton swabs

-

Sterile filter paper disks (6 mm)

-

Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic/antifungal disks (e.g., Ciprofloxacin, Clotrimazole)

-

Petri dishes

-

Forceps

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[23]

-

Plate Inoculation: Dip a sterile swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of the agar plate in three directions to ensure a confluent lawn of growth.

-

Disk Application:

-

Impregnate sterile filter paper disks with a known concentration of the test compounds.

-

Aseptically place the impregnated disks, along with standard antibiotic and solvent control disks, onto the surface of the inoculated agar plate using sterile forceps.[19]

-

Gently press each disk to ensure complete contact with the agar.

-

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.[23]

-

Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

The preliminary biological screening of pyrazole compounds is a crucial first step in identifying promising candidates for further drug development. This guide provides a foundational framework for conducting these initial evaluations, covering key protocols for assessing anticancer, anti-inflammatory, and antimicrobial activities. The structured presentation of quantitative data and the visualization of relevant biological pathways and workflows are intended to facilitate a deeper understanding and more efficient progression of research in this important area of medicinal chemistry. Further investigations into structure-activity relationships, selectivity, and in vivo efficacy are essential next steps for advancing the most promising pyrazole derivatives toward clinical applications.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT (Assay protocol [protocols.io]

- 7. texaschildrens.org [texaschildrens.org]

- 8. inotiv.com [inotiv.com]

- 9. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. EGFR Signaling Pathway [pfocr.wikipathways.org]

- 13. benchchem.com [benchchem.com]

- 14. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinPGx [clinpgx.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. asm.org [asm.org]

- 23. hardydiagnostics.com [hardydiagnostics.com]

The Versatile C-I Bond: A Technical Guide to the Reactivity of 4-Iodopyrazoles

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount for the exploration of new chemical space and the development of novel drug candidates. Among the various synthetic handles available, the carbon-iodine (C-I) bond at the 4-position of the pyrazole ring offers a highly reactive and versatile platform for a multitude of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the C-I bond in 4-iodopyrazoles, focusing on key cross-coupling reactions and nucleophilic substitution pathways. Detailed experimental protocols, comparative data, and visual representations of reaction workflows are presented to serve as a comprehensive resource for researchers in the field.

The Nature of the C-I Bond in 4-Iodopyrazoles: A Gateway to Diverse Functionality

The C-I bond in 4-iodopyrazoles is characterized by its relatively low bond dissociation energy compared to its bromo and chloro counterparts, rendering it the most reactive of the halogens in many transformations. This enhanced reactivity stems from the polarizability of iodine and the inherent electron-deficient nature of the pyrazole ring, which facilitates key steps in various reaction mechanisms, such as oxidative addition in transition-metal-catalyzed processes. This inherent reactivity makes 4-iodopyrazoles ideal substrates for a wide array of bond-forming reactions, enabling the introduction of carbon, nitrogen, oxygen, and sulfur substituents at the 4-position.

Transition-Metal-Catalyzed Cross-Coupling Reactions: A Synthetic Workhorse

Transition-metal catalysis has revolutionized the functionalization of heteroaromatic compounds, and 4-iodopyrazoles are excellent substrates for these powerful transformations. The following sections detail the most pertinent cross-coupling reactions, offering comparative data and step-by-step experimental protocols.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between 4-iodopyrazoles and boronic acids or their derivatives. While the high reactivity of the C-I bond is advantageous, it can also lead to a higher propensity for side reactions like dehalogenation.[1]

Table 1: Suzuki-Miyaura Coupling of 4-Halopyrazoles with Phenylboronic Acid

| Halogen at C4 | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Notes |

| Iodo | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (Microwave) | Moderate | Prone to dehalogenation, which can lower the yield.[1] |

| Bromo | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 61 | Generally less susceptible to dehalogenation, often leading to higher isolated yields.[2] |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole

-

Materials: 4-iodo-1-methyl-1H-pyrazole, arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), cesium carbonate (Cs₂CO₃), 1,2-dimethoxyethane (DME), water.

-

Procedure:

-

To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).

-

Add DME (3 mL) and H₂O (1.2 mL) to the vial.

-

Purge the vial with nitrogen.

-

Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.

-

Seal the vial and place it in a microwave apparatus.

-

Irradiate the reaction mixture at 90°C for 5-12 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Logical Workflow for a Typical Suzuki-Miyaura Coupling Experiment

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to 4-alkynylpyrazoles by reacting 4-iodopyrazoles with terminal alkynes. The higher reactivity of the C-I bond makes 4-iodopyrazole the preferred substrate for this transformation, generally providing high yields under mild conditions.[2]

Table 2: Sonogashira Coupling of 4-Halopyrazoles with Phenylacetylene

| Halogen at C4 | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Notes |

| Iodo | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | Room Temp | High | The most commonly used and reactive halide for this transformation.[3] |

| Bromo | Pd(PPh₃)₄ / CuI | Et₃N | Et₃N | Elevated | Moderate | Less reactive than iodo-pyrazoles, may require higher temperatures.[3] |

Experimental Protocol: Sonogashira Coupling of 4-Iodopyrazole

-

Materials: 4-Iodopyrazole, terminal alkyne, Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (Et₃N) or dimethylformamide (DMF).

-

Procedure:

-

To a reaction flask, add 4-iodopyrazole (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

-

Add the solvent/base (e.g., triethylamine).

-

Stir the mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and remove the solvent in vacuo.

-

Purify the residue by column chromatography.[2]

-

Catalytic Cycle for Sonogashira Coupling

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of 4-aminopyrazoles. The choice between palladium and copper catalysis is crucial and depends on the nature of the amine coupling partner. For amines lacking β-hydrogens, palladium catalysis is generally more effective with 4-bromopyrazole. Conversely, for amines possessing β-hydrogens, copper-catalyzed amination of 4-iodopyrazole often provides superior results.[2]

Table 3: Buchwald-Hartwig Amination of 4-Halopyrazoles

| Halogen at C4 | Amine | Catalyst System | Yield (%) | Notes |

| Iodo | Alkylamine with β-H | CuI / ligand | ~70 | More effective than the bromo analogue in copper-catalyzed reactions.[2] |

| Bromo | Amine without β-H | Pd(dba)₂ / tBuDavePhos | Good | The most effective substrate for palladium-catalyzed amination.[2] |

| Bromo | Piperidine | Pd(dba)₂ / tBuDavePhos | 60 | Good yield with a cyclic secondary amine.[2] |

| Bromo | Morpholine | Pd(dba)₂ / tBuDavePhos | 67 | Good yield with another cyclic secondary amine.[2] |

| Iodo | Pyrrolidine | CuI / ligand | 43 | Significantly higher yield compared to the Pd-catalyzed reaction of the bromo analogue.[2] |

Experimental Protocol: Copper-Catalyzed Buchwald-Hartwig Amination of 4-Iodopyrazole

-

Materials: 4-Iodopyrazole, alkylamine, copper(I) iodide (CuI), a suitable ligand (e.g., 2-isobutyrylcyclohexanone), and a base (e.g., tBuOK).

-

Procedure:

-

In a reaction tube, combine 4-iodopyrazole (1.0 equiv), CuI (e.g., 10 mol%), and the ligand (e.g., 20 mol%).

-

Add the base (e.g., 2.0 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon).

-

Add the alkylamine (1.2-1.5 equiv) and an anhydrous solvent (e.g., toluene).

-

Heat the reaction mixture and monitor by TLC.

-

Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.[2]

-

Decision Pathway for Catalyst Selection in Buchwald-Hartwig Amination

Ullmann-Type C-O Coupling: Synthesis of 4-Alkoxypyrazoles

Copper-catalyzed Ullmann-type reactions provide a valuable route for the formation of C-O bonds, enabling the synthesis of 4-alkoxy- and 4-aryloxypyrazoles. Microwave irradiation can significantly accelerate these transformations.

Table 4: Copper-Catalyzed C-O Coupling of 4-Iodopyrazole with Alcohols

| Alcohol | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Allyl alcohol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK | Allyl alcohol | 130 (Microwave) | 1 | 66 |

| Benzyl alcohol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK | Benzyl alcohol/Toluene | 130 (Microwave) | 1 | 63 |

| Cyclohexanol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK | Cyclohexanol | 130 (Microwave) | 1 | 55 |

Experimental Protocol: Microwave-Assisted C-O Coupling of 4-Iodopyrazole

-

Materials: 4-iodo-1H-1-tritylpyrazole, alcohol, copper(I) iodide (CuI), 3,4,7,8-tetramethyl-1,10-phenanthroline, potassium t-butoxide (tBuOK).

-

Procedure:

-

To a microwave vial, add 4-iodo-1H-1-tritylpyrazole (50.0 mg, 0.12 mmol), 3,4,7,8-tetramethyl-1,10-phenanthroline (5.8 mg, 0.026 mmol, 20 mol%), CuI (4.4 mg, 0.023 mmol, 20 mol%), and tBuOK (28.8 mg, 0.26 mmol, 2.0 equiv).

-

Add the desired alcohol (2.0 mL).

-

Seal the vial and heat at 130 °C for 1 hour under microwave irradiation.

-

After cooling, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over MgSO₄, and filter.

-

Remove the solvent under reduced pressure and purify the residue by chromatography.

-

Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative

While transition-metal-catalyzed reactions are prevalent, the C-I bond in 4-iodopyrazoles can, in principle, undergo nucleophilic aromatic substitution (SNAr). This pathway is generally favored when the pyrazole ring is sufficiently activated by electron-withdrawing groups. However, specific examples of SNAr on 4-iodopyrazoles are less commonly reported in the literature compared to their cross-coupling counterparts. The reactivity in SNAr generally follows the order F > Cl > Br > I, which is the reverse of the trend observed in oxidative addition for cross-coupling reactions. This suggests that for SNAr, 4-iodopyrazole would be the least reactive among the 4-halopyrazoles.

Due to the limited availability of direct experimental data for SNAr on 4-iodopyrazoles, researchers should consider this pathway in the context of highly activated pyrazole systems or when metal-free conditions are a necessity.

Applications in Drug Discovery: Targeting Signaling Pathways

The functionalization of the 4-position of the pyrazole ring has been instrumental in the development of potent and selective kinase inhibitors. These compounds often target key signaling pathways implicated in diseases such as cancer and autoimmune disorders.

Inhibition of the JAK-STAT Signaling Pathway

Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in the JAK-STAT signaling pathway, which is central to immune system regulation. Dysregulation of this pathway is associated with various inflammatory and autoimmune diseases. Several pyrazole-containing drugs, such as Ruxolitinib, have been developed as JAK inhibitors. The 4-substituent on the pyrazole core is often critical for achieving high potency and selectivity.

Conclusion

The C-I bond in 4-iodopyrazoles serves as a highly effective springboard for the synthesis of a diverse array of functionalized pyrazole derivatives. Its high reactivity in transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann-type couplings, makes it a valuable tool for medicinal chemists and drug development professionals. While the propensity for side reactions such as dehalogenation requires careful consideration of reaction conditions, the versatility of 4-iodopyrazoles in forging new C-C, C-N, and C-O bonds is undeniable. Although less explored, the potential for nucleophilic aromatic substitution under metal-free conditions presents an alternative avenue for functionalization, particularly for activated pyrazole systems. The successful application of 4-substituted pyrazoles in the development of targeted therapies highlights the continued importance of understanding and exploiting the rich chemistry of the C-I bond in this privileged heterocyclic scaffold.

References

Stability and Storage of 4-iodo-1H-pyrazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-iodo-1H-pyrazole-5-carboxylic acid. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets (SDS) for closely related compounds and the broader scientific literature on the stability of pyrazole derivatives and iodo-aromatic compounds.

Core Stability Profile

4-iodo-1H-pyrazole-5-carboxylic acid is a solid, crystalline compound. Its stability is influenced by environmental factors such as temperature, light, and moisture. The pyrazole ring itself is relatively stable, but the iodo and carboxylic acid functional groups are key to its reactivity and potential degradation pathways.

Summary of Stability Data

The following table summarizes the known and inferred stability characteristics of 4-iodo-1H-pyrazole-5-carboxylic acid.

| Parameter | Condition | Observed Effect / Recommendation | Confidence Level |

| Thermal Stability | Elevated Temperatures | Potential for decomposition. Thermal decomposition of pyrazole derivatives can be initiated at the substituent groups and may lead to ring opening. | High (General for pyrazoles) |

| Melting Point | 242°C (for the related 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid)[1][2] | High (for related compound) | |

| Light Stability | Exposure to UV or visible light | Iodo-aromatic compounds can be susceptible to photodecomposition, potentially leading to de-iodination. It is advisable to protect the compound from light. | Medium (Inferred) |

| Moisture/Humidity | High Humidity | As a carboxylic acid, it may be hygroscopic. Absorption of water could affect its physical state and potentially lead to hydrolysis of any ester impurities or promote other degradation pathways. | Medium (Inferred) |

| pH Stability (in solution) | Aqueous Buffers (especially basic) | Pyrazole esters are known to undergo rapid hydrolysis. While this is a carboxylic acid, its stability in solution, particularly at different pH values, should be carefully evaluated. | High (for related esters)[3] |

| Oxidative Stability | Presence of Strong Oxidizing Agents | Incompatible with strong oxidizing agents. | High (General chemical reactivity) |

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity and purity of 4-iodo-1H-pyrazole-5-carboxylic acid. The following table provides recommended storage conditions.

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature or in a cool place. Some suppliers recommend storage at 2°C - 8°C. | To minimize the risk of thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To protect against potential oxidation and reaction with atmospheric moisture. |

| Light | Store in a light-resistant container (e.g., amber vial). | To prevent photodecomposition. |

| Container | Keep container tightly closed. | To prevent moisture ingress and contamination. |

| Location | Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. | To ensure a safe and stable storage environment. |

Potential Degradation Pathways

While specific degradation pathways for 4-iodo-1H-pyrazole-5-carboxylic acid are not extensively documented, based on the chemistry of related compounds, the following pathways are plausible:

-

Thermal Decomposition : At elevated temperatures, decarboxylation or cleavage of the C-I bond could occur. Complex decomposition may lead to the opening of the pyrazole ring.

-

Photodecomposition : Exposure to light, particularly UV, could induce homolytic cleavage of the carbon-iodine bond, leading to the formation of the de-iodinated pyrazole carboxylic acid and other radical-mediated products.

-

Hydrolysis : In aqueous solutions, especially under basic conditions, the stability of the compound may be compromised. While the carboxylic acid itself is not hydrolyzed, its solubility and reactivity will be pH-dependent.

Experimental Protocol: Stability Assessment

To rigorously determine the stability of 4-iodo-1H-pyrazole-5-carboxylic acid, a stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[4][5]

Objective

To develop and validate an HPLC method to separate and quantify 4-iodo-1H-pyrazole-5-carboxylic acid and its potential degradation products under various stress conditions.

Materials and Equipment

-

4-iodo-1H-pyrazole-5-carboxylic acid reference standard

-

HPLC system with a UV detector (or PDA detector)

-

Reverse-phase C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Forced degradation chamber (temperature, humidity, and light controlled)

Method Development Workflow

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the analytical method and to identify potential degradation products.[5]

-

Acid Hydrolysis : Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.

-

Base Hydrolysis : Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before injection.

-

Oxidative Degradation : Treat the compound with a solution of 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation : Expose the solid compound to dry heat (e.g., 80-100°C) for a specified period.

-

Photostability : Expose the solid compound and a solution of the compound to a calibrated light source (as per ICH Q1B guidelines).

Analysis and Validation

-

Analyze the stressed samples by the developed HPLC method.

-

A photodiode array (PDA) detector is useful for assessing peak purity.

-

Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of degradation products, aiding in their structural elucidation.

-

Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]